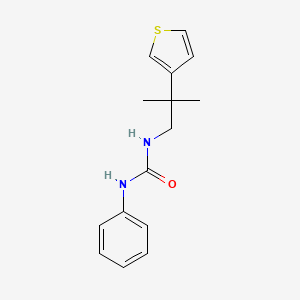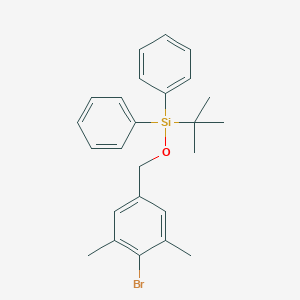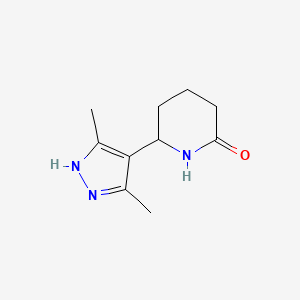
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one” is a chemical substance with the CAS Number: 1367676-20-7 . It has a molecular weight of 193.25 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(3,5-dimethyl-1H-pyrazol-4-yl)-2-piperidinone . The InChI code for this compound is 1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 193.25 . It is typically stored at room temperature and is in powder form .科学的研究の応用
Synthesis and Structural Analysis
"6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one" and its derivatives have been extensively studied for their synthesis and structural analysis. The compound has been integrated into various chemical structures, demonstrating its versatility in molecular design. For instance, a study focused on synthesizing new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, revealing insights into molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations. These analyses highlighted the significant intermolecular interactions such as H...H, N...H, and H...C contacts, crucial for understanding the molecular packing and electronic properties of the synthesized compounds (Shawish et al., 2021).
Molecular Interaction Studies
Molecular interaction studies have also utilized derivatives of "this compound," particularly in the context of antagonist activities with receptors. A notable study examined the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealing its potent and selective antagonism for the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, researchers could develop unified pharmacophore models for CB1 receptor ligands, contributing to the understanding of receptor-ligand interactions and aiding in the design of selective receptor antagonists (Shim et al., 2002).
Green Synthesis Approaches
The compound's derivatives have also been explored in green chemistry, focusing on environmentally friendly synthesis methods. An example is the mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, achieved through a solvent-free, grinding-induced reaction. This approach underscores the compound's role in developing sustainable chemical processes, offering an alternative to traditional synthesis methods that often involve hazardous solvents (Saeed & Channar, 2017).
Applications in Organic Electronics
"this compound" derivatives have found applications in organic electronics, particularly in the development of materials with unique optical properties. Research into trisheterocyclic systems with electron-donating amino groups, such as piperidine, has led to insights into their thermal, redox, UV–Vis absorption, and emission properties. These materials are of interest for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), highlighting the compound's contribution to the advancement of organic electronics (Palion-Gazda et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYFQDYHMOONMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

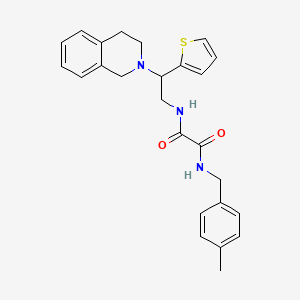
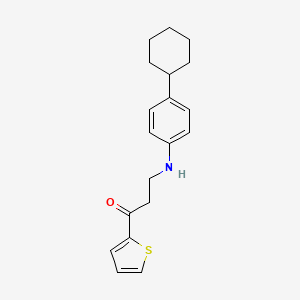

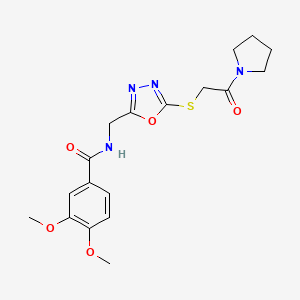
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)
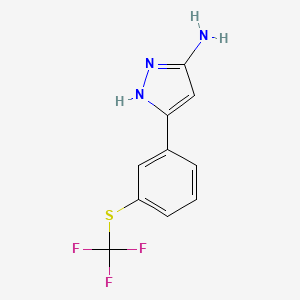
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)
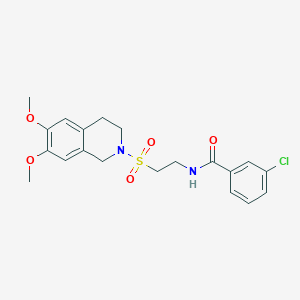

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)
